4-(Furan-3-yl)benzaldehyde

Overview

Description

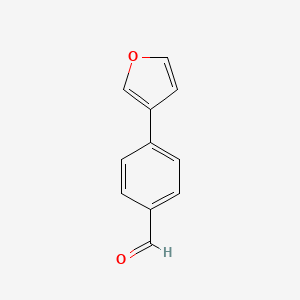

4-(Furan-3-yl)benzaldehyde is a benzaldehyde derivative. It is characterized by the presence of an aldehyde group (-CHO) attached to a benzene ring. The molecular formula of 4-(Furan-3-yl)benzaldehyde is C11H8O2 .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed . The structures of the produced compounds were confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .Molecular Structure Analysis

The 4-(Furan-3-yl)benzaldehyde molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), and 1 Furane(s) .Chemical Reactions Analysis

Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Physical And Chemical Properties Analysis

The physical properties of 4-(Furan-3-yl)benzaldehyde include its molecular weight, which is 172.18 . It is a yellowish powder with a strong odor and is soluble in organic solvents like ethanol, ether, and chloroform.Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “4-(Furan-3-yl)benzaldehyde”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . For example, a series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized and screened for in-vitro activity against various bacteria .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used in the fight against bacterial strain-caused infection .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biomass Conversion

Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These chemicals can be economically synthesized from biomass via FPCs, showing the potential for bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

Cytotoxic Effects

Some furan derivatives have been found to have different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer research and treatment .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGMHBNQYXZEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-3-yl)benzaldehyde | |

CAS RN |

885465-98-5 | |

| Record name | 4-(3-Furanyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885465-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(Furan-3-yl)benzaldehyde in the context of the Sarcodontia crocea fungus?

A1: 4-(Furan-3-yl)benzaldehyde is a newly discovered natural product found in Sarcodontia crocea []. This compound is believed to contribute to the characteristic odor of the fungus, which is an important factor in identifying the species []. While it showed weak antifungal activity against some plant pathogens, its potency against bacteria was limited []. This suggests its role in the fungus might be ecological rather than directly related to defense mechanisms.

Q2: What are the structural characteristics of 4-(Furan-3-yl)benzaldehyde?

A2: While the provided research abstract does not explicitly state the molecular formula or weight of 4-(Furan-3-yl)benzaldehyde, it mentions that its structure was primarily elucidated using 2D NMR techniques []. This implies that the researchers used NMR data to determine the compound's structure, including the connectivity of atoms and functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

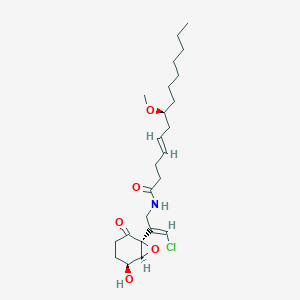

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)

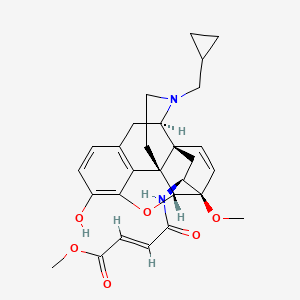

![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)

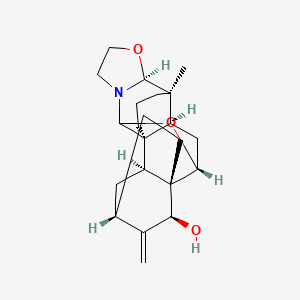

![1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1259146.png)